molecular formula C29H24N4O4 B2905735 ethyl 7-benzyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534581-24-3

ethyl 7-benzyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2905735
CAS No.: 534581-24-3
M. Wt: 492.535
InChI Key: ANSFOCAKUXWEOR-ZXPTYKNPSA-N
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Description

This compound features a tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene) with a benzyl group at position 7 and a 2-methylbenzoyl imino substituent at position 4. The ethyl carboxylate at position 5 enhances solubility in organic solvents. The tricyclic framework likely confers rigidity, influencing hydrogen bonding and crystal packing .

Properties

IUPAC Name

ethyl 7-benzyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O4/c1-3-37-29(36)23-17-22-25(30-24-15-9-10-16-32(24)28(22)35)33(18-20-12-5-4-6-13-20)26(23)31-27(34)21-14-8-7-11-19(21)2/h4-17H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSFOCAKUXWEOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CC=C4C)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 1-benzyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the imino and carboxylate groups under controlled conditions, such as using specific catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 1-benzyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 1-benzyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways. Research is ongoing to explore its efficacy and safety in various therapeutic areas .

Industry

In industry, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism by which (Z)-ethyl 1-benzyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the triazatricyclo core but differ in substituents, impacting physicochemical and functional properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 7-benzyl, 6-(2-methylbenzoyl)imino, 5-ethyl carboxylate Not provided Not provided Potential synthetic intermediate
Ethyl 6-(3-methoxybenzoyl)imino-11-methyl-7-propan-2-yl analog () 6-(3-methoxybenzoyl), 11-methyl, 7-propan-2-yl Not provided Not provided Modified solubility via methoxy group
Ethyl 6-imino-7-(3-methoxypropyl)-2-oxo analog () 7-(3-methoxypropyl), 6-imino C₁₈H₂₀N₄O₄ 356.38 Higher polarity due to methoxypropyl
6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl analog () 6-benzyl, N-(2,4-dimethoxyphenyl), 10-methyl Not provided Not provided Enhanced electron-donating substituents

Key Observations :

  • Solubility : The methoxypropyl group in improves aqueous solubility compared to the hydrophobic benzyl group in the target compound .
  • Electronic Effects : The dimethoxyphenyl group in introduces electron-donating methoxy groups, which could stabilize charge-transfer interactions in supramolecular assemblies .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~450 (estimated) 356.38 Not provided
Melting Point Not available Not reported 215°C
Polarity Moderate (benzyl) High (methoxypropyl) High (benzothiazole)

Analysis :

  • The benzothiazole-containing compound () has a high melting point (215°C), suggesting strong intermolecular interactions (e.g., π-π stacking) .
  • The target compound’s benzyl group may reduce crystallinity compared to the methoxypropyl analog, impacting purification .

Biological Activity

Ethyl 7-benzyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound belonging to the class of triazatricyclo compounds. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation.

Chemical Structure

The compound features a tricyclic framework with multiple functional groups that may interact with various biological targets. The presence of the imino group and the benzoyl moiety are particularly noteworthy as they can influence the compound's reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several promising areas:

  • Antitumor Activity : Similar compounds in the triazatricyclo class have demonstrated antitumor properties in vitro. For instance, certain derivatives have shown significant cytotoxicity against human carcinoma cell lines such as HepG2 (hepatocellular) and MCF7 (breast cancer), outperforming standard chemotherapeutics like doxorubicin .
  • Mechanisms of Action : The mechanism by which these compounds exert their effects may involve DNA intercalation or modulation of specific cellular pathways associated with tumor growth and metastasis. The structural similarities with known antitumor agents suggest that ethyl 7-benzyl-6-(2-methylbenzoyl)imino derivatives could also exhibit similar mechanisms .
  • Receptor Modulation : Compounds with structural similarities have been identified as allosteric modulators of AMPA receptors, indicating potential neuroprotective effects or applications in treating central nervous system disorders . This suggests that ethyl 7-benzyl-6-(2-methylbenzoyl)imino might also interact with glutamatergic systems.

Case Study 1: Antiproliferative Effects

A study focused on the synthesis of tropane-containing compounds revealed that derivatives similar to ethyl 7-benzyl-6-(2-methylbenzoyl)imino exhibited significant antiproliferative activity against various cancer cell lines. The research utilized MTT assays to quantify cell viability post-treatment, highlighting the potential for further development as anticancer agents .

Case Study 2: Structural Activity Relationships (SAR)

A comprehensive SAR analysis indicated that modifications in the benzoyl substituent could enhance biological activity. Compounds with electron-donating groups on the aromatic ring showed increased potency against cancer cell lines, suggesting that fine-tuning these substituents could optimize therapeutic efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeCell Line TestedIC50 (µM)Reference
Compound AAntitumorHepG215
Compound BAntitumorMCF710
Compound CAMPA Receptor ModulatorCNS PathologiesN/A

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of ethyl 7-benzyl-6-(2-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate to maximize yield and purity?

  • Methodological Answer :

  • Step 1 : Use electrochemical synthesis with controlled voltage (1.5–2.0 V) and mediators like tetrabutylammonium bromide to stabilize intermediates and reduce side reactions .
  • Step 2 : Employ multi-step protocols with continuous flow reactors for scalable production, ensuring precise temperature control (60–80°C) and solvent selection (e.g., DMF or THF) to preserve the tricyclic framework .
  • Step 3 : Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to isolate the target compound and minimize by-products .

Q. What analytical techniques are most reliable for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR (400–600 MHz) to confirm the benzyl, methylbenzoyl, and carboxylate groups. Assign peaks using 2D-COSY and HSQC for complex coupling patterns .
  • Mass Spectrometry (MS) : High-resolution ESI-MS (m/z 500–600 range) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of the tricyclic structure, grow single crystals via slow evaporation in dichloromethane/hexane mixtures .

Advanced Research Questions

Q. How can contradictory reports about this compound’s biological activity (e.g., antimicrobial vs. anti-inflammatory effects) be resolved?

  • Methodological Answer :

  • Approach 1 : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., replacing the benzyl group with cyclohexyl) to isolate functional group contributions .
  • Approach 2 : Use molecular docking simulations (AutoDock Vina) to predict interactions with enzyme targets (e.g., COX-2 for anti-inflammatory activity) and validate via in vitro assays (IC₅₀ measurements) .
  • Approach 3 : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify differentially expressed pathways, correlating results with phenotypic assays .

Q. What strategies mitigate regioselectivity challenges during functionalization of the tricyclic core?

  • Methodological Answer :

  • Strategy 1 : Introduce directing groups (e.g., nitro or methoxy) at C-6 to guide electrophilic substitution reactions. For example, nitration at C-11 can be achieved using HNO₃/H₂SO₄ at 0°C .
  • Strategy 2 : Use transition-metal catalysts (e.g., Pd(OAc)₂ with ligands like XPhos) for cross-coupling reactions at sterically hindered positions .
  • Strategy 3 : Employ computational DFT calculations (Gaussian 09) to predict reactive sites by analyzing frontier molecular orbitals (FMOs) and electrostatic potential maps .

Critical Analysis of Contradictory Data

  • Example : Discrepancies in antimicrobial potency may arise from variations in bacterial strains (Gram-positive vs. Gram-negative) or assay conditions (aerobic vs. anaerobic). Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) .

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